molecular formula C20H24N4O4 B2929247 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide CAS No. 1798542-66-1

1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide

Cat. No.: B2929247
CAS No.: 1798542-66-1
M. Wt: 384.436
InChI Key: NALMLXCSGZXALI-UHFFFAOYSA-N
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Description

1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide is a potent, selective, and cell-active allosteric inhibitor of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) paracaspase. MALT1 is a central signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is activated upon antigen receptor stimulation in lymphocytes. This compound acts by binding to the MALT1 protease domain, effectively inhibiting its proteolytic activity and thereby blocking the cleavage of downstream substrates such as CYLD, A20, and RelB. This inhibition leads to the suppression of the canonical NF-κB signaling pathway, which is constitutively active in several B-cell lymphoma subtypes, notably the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). Researchers utilize this inhibitor to probe the pathological and physiological roles of MALT1, demonstrating its value in inducing growth arrest and apoptosis in ABC-DLBCL cell lines by disrupting survival signals driven by chronic B-cell receptor signaling . Beyond oncology, it serves as a critical pharmacological tool for dissecting MALT1's function in T-cell activation, interleukin-2 production, and the regulation of T-regulatory cell (Treg) function, providing key insights into autoimmune and inflammatory disease pathways. Its high selectivity and potency make it an indispensable compound for validating MALT1 as a therapeutic target and for advancing the understanding of CBM complex biology in immune cell signaling.

Properties

IUPAC Name

1-acetyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14(25)23-8-6-15(7-9-23)20(26)22-16-10-21-24(11-16)12-17-13-27-18-4-2-3-5-19(18)28-17/h2-5,10-11,15,17H,6-9,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALMLXCSGZXALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on different cellular mechanisms, potential therapeutic applications, and comparative analyses with other compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This compound features a pyrazole moiety linked to a dihydrobenzo[b][1,4]dioxin structure, which is known for its diverse biological activities. The presence of the piperidine ring further enhances its potential interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that pyrazole derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, derivatives have been shown to inhibit the growth of pathogenic microorganisms, which suggests potential applications in treating infectious diseases .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This indicates that compounds like this compound may serve as potential therapeutic agents for inflammatory conditions .

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis of this compound with other pyrazole derivatives is presented in Table 1. This table summarizes various biological activities reported in recent literature.

Compound NameActivity TypeIC50/Activity LevelReference
Compound AAnticancerIC50 = 0.059 mM
Compound BAntimicrobialModerate Activity
Compound CAnti-inflammatorySignificant Inhibition
Target Compound Various To be determined Current Study

Case Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of various pyrazole derivatives on cancer cell lines, it was found that those with specific substitutions at the 4-position exhibited enhanced cytotoxicity compared to others. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compounds .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated a favorable safety profile in preliminary toxicity assessments .

Comparison with Similar Compounds

Indole- and Pyridine-Linked Benzodioxin Derivatives

Compounds such as 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole (20) and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)pyridine (22) () share the benzodioxin-methyl group but differ in their heterocyclic appendages. The fluorine substituent in compound 20 may enhance membrane permeability, whereas the acetyl group in the target compound could reduce first-pass metabolism .

Silybin-Based Benzodioxin Derivatives

Compounds like 12-vinyl dodecanedioate-23-O-silybin B (2b) () and dodecanedioate derivative 5 () incorporate benzodioxin within flavonolignan frameworks. These molecules exhibit higher molecular weights (>700 Da) due to esterified fatty acid chains, contrasting with the target compound’s smaller size (~440 Da estimated). The absence of a bulky lipophilic chain in the target compound may favor CNS penetration .

Piperidine-Carboxamide Analogues

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide ()

This compound shares the piperidine-4-carboxamide core but substitutes the benzodioxin-pyrazole system with a triazole-pyridazine group. Its lower molecular weight (364.4 vs.

VU0155069 ()

VU0155069 features a naphthamide-linked piperidine with a benzimidazolone group. While lacking a benzodioxin system, its carboxamide and aromatic elements highlight the importance of hydrogen bonding and π-stacking in target engagement. The acetyl group in the target compound may offer metabolic advantages over VU0155069’s naphthamide .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight Key Features Solubility (Predicted) LogP (Estimated)
Target Compound ~440 Acetylpiperidine, pyrazole, benzodioxin Moderate 2.5–3.5
Compound 20 () ~300 Benzodioxin-methyl, indole, fluorine Low 3.0–4.0
Compound 14 () 364.4 Piperidine-carboxamide, triazole, pyridazine High 1.5–2.5
12-Vinyl dodecanedioate-23-O-silybin B (2b) 721.3 Silybin, fatty acid ester Very Low >5.0

The target compound’s carboxamide and acetyl groups likely improve aqueous solubility compared to purely aromatic analogues (e.g., compound 20). Its moderate LogP suggests balanced blood-brain barrier permeability .

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